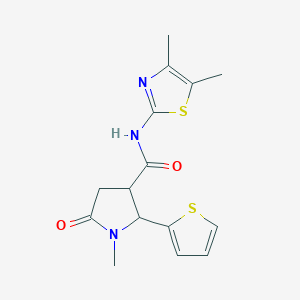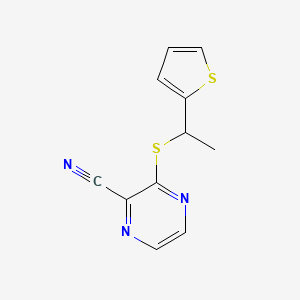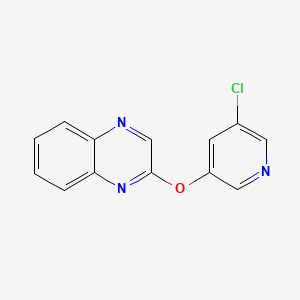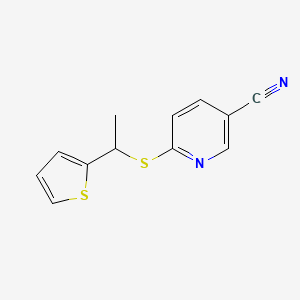
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile, also known as TESC, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound with a pyridine ring and a thiophene ring attached to it. TESC has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用机制
The mechanism of action of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile is not fully understood. However, it has been suggested that 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been shown to inhibit the replication of influenza virus and herpes simplex virus.
实验室实验的优点和局限性
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may interact with other compounds in the cell culture medium, which can affect its biological activity.
未来方向
There are several future directions for research on 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile. One area of research could focus on the development of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile analogs with improved biological activity and pharmacological properties. Another area of research could focus on the mechanism of action of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile and the identification of its molecular targets. Furthermore, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile could be studied in combination with other compounds to determine whether it has synergistic effects in the treatment of inflammatory diseases, cancer, and viral infections.
合成方法
The synthesis of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile involves the reaction of 2-bromo-1-(thiophen-2-yl)ethane with 3-cyano-2-chloropyridine in the presence of a base. The reaction yields 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile as a yellow solid with a melting point of 80-82°C.
科学研究应用
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been extensively studied for its biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been found to have anti-viral effects against influenza virus and herpes simplex virus.
属性
IUPAC Name |
6-(1-thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-9(11-3-2-6-15-11)16-12-5-4-10(7-13)8-14-12/h2-6,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQDJPSFRSNJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)SC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)

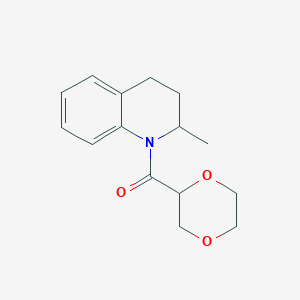
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7593647.png)
